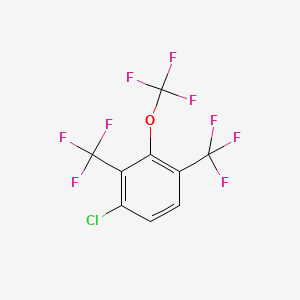
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple trifluoromethyl groups and a trifluoromethoxy group imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 1,3-dichlorobenzene.
Chlorination: The chlorination step involves the selective introduction of a chlorine atom at the desired position using reagents like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure efficient production.
化学反应分析
Types of Reactions
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing trifluoromethyl groups make the compound susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted derivatives, while electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.
科学研究应用
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The electron-withdrawing trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity towards specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the chlorine and trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar structure but lacks the trifluoromethoxy group.
1,3-Bis(trifluoromethyl)-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.
Uniqueness
1,3-Bis(trifluoromethyl)-4-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, along with a chlorine atom. This combination imparts distinct electronic and steric effects, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H2ClF9O |
|---|---|
分子量 |
332.55 g/mol |
IUPAC 名称 |
1-chloro-3-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H |
InChI 键 |
ZIHWUNVTTAGIRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


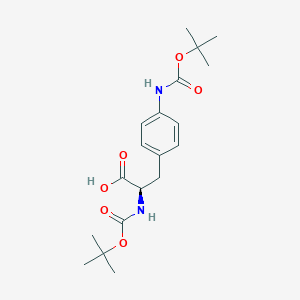
![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)
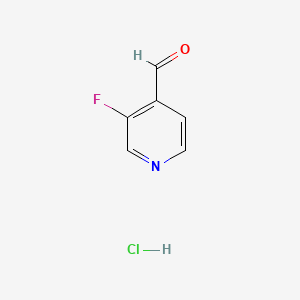
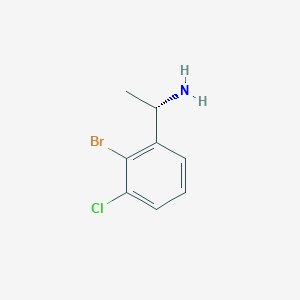
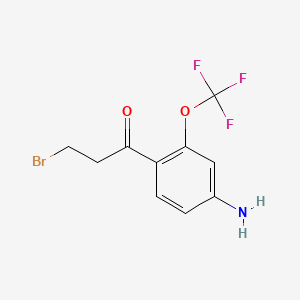
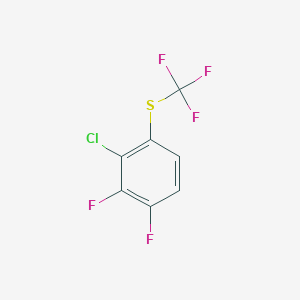
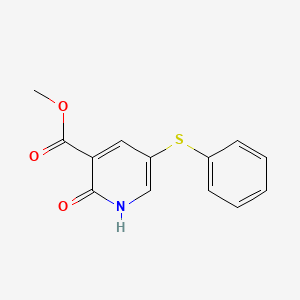
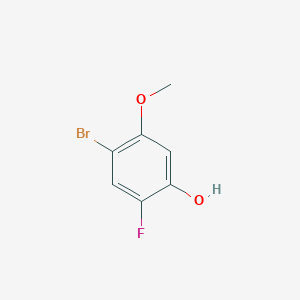
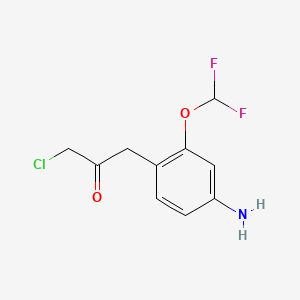
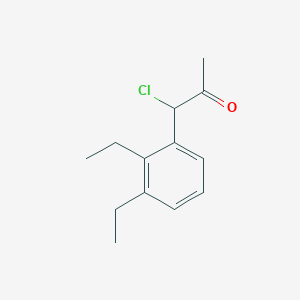
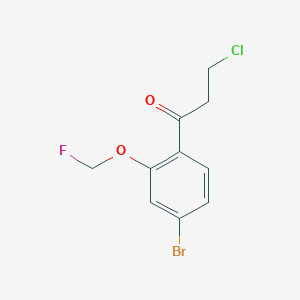
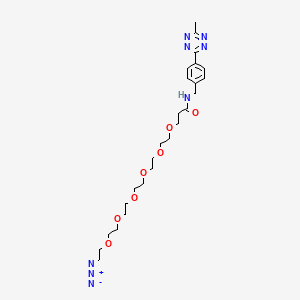

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
